molecular formula C9H17NO B15213371 3-Methyl-5-pentyl-4,5-dihydro-1,2-oxazole CAS No. 116121-15-4

3-Methyl-5-pentyl-4,5-dihydro-1,2-oxazole

Cat. No.: B15213371
CAS No.: 116121-15-4
M. Wt: 155.24 g/mol
InChI Key: TZJCMMYFCAXVRY-UHFFFAOYSA-N
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Description

3-methyl-5-pentyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-pentyl-4,5-dihydroisoxazole typically involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base such as triethylamine . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production of 3-methyl-5-pentyl-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-methyl-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various biological pathways. For example, it has been shown to inhibit sodium channels, leading to reduced cardiac output and heart rate . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-pentyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pentyl group at position 5 and methyl group at position 3 differentiate it from other isoxazole derivatives, leading to unique applications and properties .

Properties

CAS No.

116121-15-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-5-pentyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-9-7-8(2)10-11-9/h9H,3-7H2,1-2H3

InChI Key

TZJCMMYFCAXVRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=NO1)C

Origin of Product

United States

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